Mercury, diisopropyl-

概要

説明

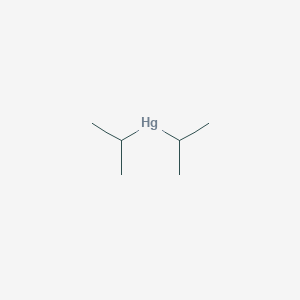

Mercury, diisopropyl- is an organomercury compound with the chemical formula ( \text{C}6\text{H}{14}\text{Hg} ). It is a colorless liquid at room temperature and is known for its high toxicity. This compound is primarily used in research settings due to its hazardous nature.

準備方法

Synthetic Routes and Reaction Conditions

Mercury, diisopropyl- can be synthesized through the reaction of mercury(II) chloride with isopropylmagnesium bromide (Grignard reagent) in an anhydrous ether solution. The reaction proceeds as follows: [ \text{HgCl}_2 + 2 \text{C}_3\text{H}_7\text{MgBr} \rightarrow (\text{C}_3\text{H}_7)_2\text{Hg} + 2 \text{MgBrCl} ]

Industrial Production Methods

Due to its high toxicity, mercury, diisopropyl- is not produced on an industrial scale. Its synthesis is typically confined to controlled laboratory environments where strict safety protocols are followed.

化学反応の分析

Types of Reactions

Mercury, diisopropyl- undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form mercury(II) oxide.

Reduction: It can be reduced to elemental mercury.

Substitution: It can undergo substitution reactions where the isopropyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

Oxidation: Mercury(II) oxide (( \text{HgO} ))

Reduction: Elemental mercury (( \text{Hg} ))

Substitution: Various alkyl or aryl mercury compounds depending on the substituent used.

科学的研究の応用

Chemical Properties and Toxicity

Mercury, diisopropyl- is known for its toxic nature, which limits its applications primarily to controlled environments such as laboratories. It serves as a reagent in organic synthesis, where it can facilitate various chemical reactions due to its ability to form stable complexes with other molecules. However, its toxicity necessitates stringent safety protocols during handling and disposal.

Applications in Organic Chemistry

1. Reagent in Organic Synthesis

- Mercury compounds are often utilized as reagents in organic synthesis. Mercury, diisopropyl- can be used to facilitate reactions such as alkylation and oxidation due to its electrophilic nature.

- Case Study : A study demonstrated the use of mercury compounds in the synthesis of complex organic molecules, showcasing their utility in creating desired functional groups .

2. Environmental Remediation

- Recent research has focused on developing materials that can effectively remove mercury from contaminated environments. For instance, amine-decorated methacrylic acid-based inverse vulcanized copolymers have shown promising results in mercury adsorption.

- Performance Data :

Innovative Research Findings

1. Mercury Adsorption Studies

- Various studies have investigated the efficiency of different materials for mercury removal. The use of amine-functionalized adsorbents has been a focal point due to their enhanced chelating properties.

- Experimental Setup : Batch adsorption tests were conducted using a 1000 ppm mercury chloride solution. The results indicated that the amine-functionalized copolymer outperformed traditional methods, achieving significant mercury uptake through chemisorption mechanisms .

2. Techniques for Detection and Analysis

- Advanced techniques such as inductively coupled plasma mass spectrometry (ICP-MS) have been employed for the detection of mercury residues in environmental samples. These methods are crucial for monitoring contamination levels and ensuring public health safety .

Summary of Findings

The applications of mercury, diisopropyl- span several domains, primarily focusing on organic chemistry and environmental remediation. Its role as a reagent is well-established, while ongoing research continues to explore innovative approaches to mitigate mercury contamination through advanced materials.

| Application Area | Details | Performance Metrics |

|---|---|---|

| Organic Synthesis | Used as a reagent for various chemical reactions | Facilitates alkylation and oxidation |

| Environmental Remediation | Amine-decorated copolymers for mercury removal | Adsorption capacity: 440 mg/g |

| Detection Techniques | ICP-MS for analyzing mercury residues in water samples | High sensitivity and accuracy |

作用機序

Mercury, diisopropyl- exerts its effects primarily through the disruption of cellular processes. It binds to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular function. This binding can cause oxidative stress, leading to cell damage and apoptosis. The compound also interferes with the function of ion channels and receptors, further contributing to its toxic effects.

類似化合物との比較

Similar Compounds

Dimethylmercury: Another highly toxic organomercury compound with similar properties.

Diethylmercury: Similar in structure but with ethyl groups instead of isopropyl groups.

Diphenylmercury: Contains phenyl groups instead of isopropyl groups.

Uniqueness

Mercury, diisopropyl- is unique due to its specific alkyl groups, which influence its reactivity and toxicity. Compared to dimethylmercury and diethylmercury, it has different steric and electronic properties, affecting its interactions with biological molecules and its overall behavior in chemical reactions.

生物活性

Mercury compounds, particularly organomercury compounds such as diisopropyl mercury (DIP), exhibit significant biological activity that can lead to various toxicological effects. This article explores the biological activity of diisopropyl mercury, focusing on its neurotoxicity, oxidative stress induction, and case studies highlighting its impact on human health and the environment.

Diisopropyl mercury is an organomercury compound with the chemical formula . It is a colorless liquid at room temperature and is known for its volatility and ability to cross biological membranes, leading to systemic toxicity.

Mechanisms of Toxicity

Neurotoxicity

Diisopropyl mercury is recognized for its neurotoxic effects. Studies have shown that exposure can lead to cognitive deficits, motor coordination issues, and neurodegeneration. The mechanism involves the disruption of cellular functions, primarily through oxidative stress and apoptosis in neuronal cells. For instance, exposure to inorganic mercury has been linked to increased lipoperoxidation and decreased antioxidant capacity in brain tissues, leading to cell death and functional deficits in the motor cortex .

Oxidative Stress

Mercury compounds induce oxidative stress by generating reactive oxygen species (ROS) that damage cellular components. Research indicates that chronic exposure to inorganic mercury results in significant oxidative damage, characterized by increased nitrite levels and decreased antioxidant defenses . This oxidative stress contributes to neuronal injury and cognitive decline.

Case Study 1: Acute Mercury Poisoning

In a notable case reported in Germany, a 23-year-old male experienced severe neurological symptoms following acute exposure to methylmercury from an unknown source. The patient exhibited dramatic cognitive decline, muscle wasting, and autonomic instability resembling pheochromocytoma. Despite treatment with chelating agents, his condition worsened over time, leading to a persistent vegetative state . This case underscores the severe consequences of mercury exposure on human health.

Case Study 2: School Mercury Incident

A significant incident occurred when a student brought liquid elemental mercury to school, leading to widespread contamination. Over 60 students were exposed, resulting in emergency evacuations and cleanup efforts due to elevated mercury levels in the air . This incident highlights the risks associated with accidental exposure to mercury compounds in educational settings.

Research Findings

Recent studies have provided insights into the biological activity of diisopropyl mercury:

- Neurobehavioral Effects : Chronic exposure studies have demonstrated that even low doses can impair motor functions and induce neurobehavioral changes in animal models .

- Cellular Impact : In vitro studies show that diisopropyl mercury can cause apoptosis in neuronal cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Data Table: Effects of Diisopropyl Mercury Exposure

特性

IUPAC Name |

di(propan-2-yl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7.Hg/c2*1-3-2;/h2*3H,1-2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUGOJQWNVFTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Hg]C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Hg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147914 | |

| Record name | Mercury, diisopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071-39-2 | |

| Record name | Bis(1-methylethyl)mercury | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercury, diisopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury, diisopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。